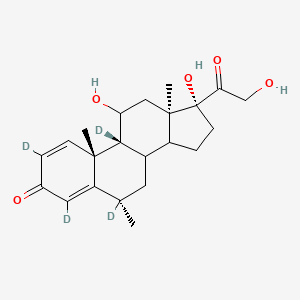
6alpha-Methylprednisolone-D6 (major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Methylprednisolone-D6 (major) is a labeled analog of 6alpha-Methylprednisolone. It is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Methylprednisolone-D6 involves several key steps, including etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . The process begins with an initial raw material, which undergoes these reactions to yield the final product. The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6alpha-Methylprednisolone-D6 follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly and sustainable, with a focus on minimizing waste and maximizing efficiency .
化学反応の分析
Types of Reactions
6alpha-Methylprednisolone-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various halogens and nucleophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
科学的研究の応用
6alpha-Methylprednisolone-D6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用機序
6alpha-Methylprednisolone-D6 exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and immune responses. The compound primarily targets glucocorticoid receptors, resulting in the inhibition of proinflammatory cytokine production and the induction of apoptosis in sensitive tumor cell populations .
類似化合物との比較
Similar Compounds
Some compounds similar to 6alpha-Methylprednisolone-D6 include:
Methylprednisolone: A synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: Another synthetic glucocorticoid used for its anti-inflammatory effects.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action compared to methylprednisolone
Uniqueness
6alpha-Methylprednisolone-D6 is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems. This makes it particularly valuable in scientific research, where accurate measurement and analysis are crucial .
特性
分子式 |
C22H30O5 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(6S,9R,10R,13R,17R)-2,4,6,9-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17?,19-,20-,21+,22-/m0/s1/i4D,9D,12D,19D |
InChIキー |
VHRSUDSXCMQTMA-LQRWTYMBSA-N |
異性体SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](CC3[C@]2(C(C[C@@]4(C3CC[C@@]4(C(=O)CO)O)C)O)[2H])([2H])C)C |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


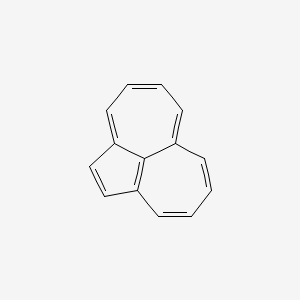
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
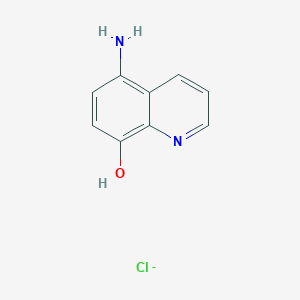
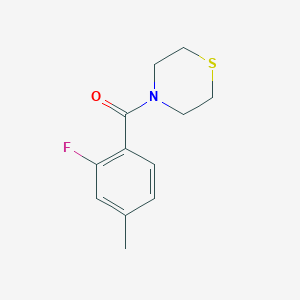
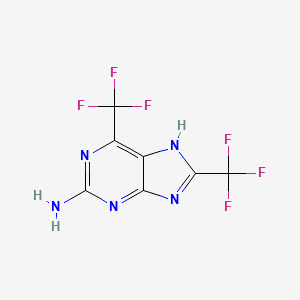
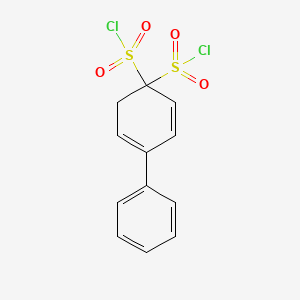
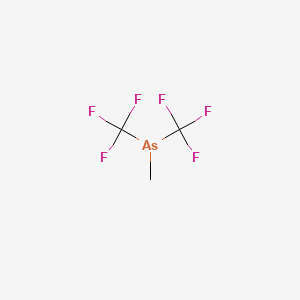
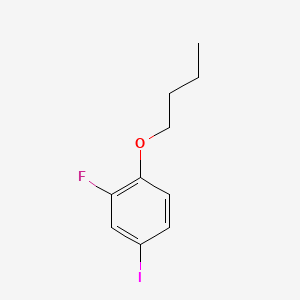
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
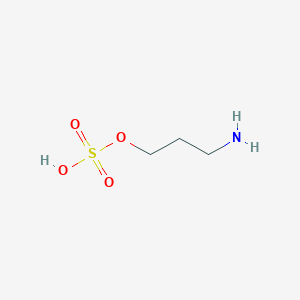
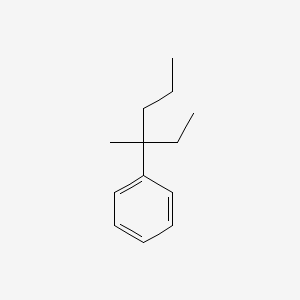

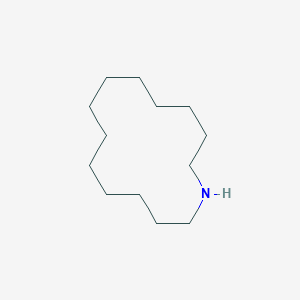
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
